molecular formula C12H10INO2 B12841799 Methyl 3-amino-8-iodo-1-naphthoate

Methyl 3-amino-8-iodo-1-naphthoate

Cat. No.: B12841799
M. Wt: 327.12 g/mol
InChI Key: CCHQXWJRCZJVMV-UHFFFAOYSA-N
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Description

Methyl 3-amino-8-iodo-1-naphthoate is a naphthalene derivative featuring a methyl ester group at position 1, an amino group (-NH₂) at position 3, and an iodine substituent at position 6. The iodine atom enhances its utility in imaging applications, while the amino group may improve solubility and reactivity.

Properties

Molecular Formula

C12H10INO2

Molecular Weight

327.12 g/mol

IUPAC Name

methyl 3-amino-8-iodonaphthalene-1-carboxylate

InChI

InChI=1S/C12H10INO2/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6H,14H2,1H3

InChI Key

CCHQXWJRCZJVMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)N)C=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-8-iodo-1-naphthoate typically involves multi-step organic reactions. One common method includes the iodination of a naphthalene derivative followed by the introduction of an amino group and esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-8-iodo-1-naphthoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-naphthoates, while reduction can produce deiodinated naphthoates.

Scientific Research Applications

Methyl 3-amino-8-iodo-1-naphthoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-8-iodo-1-naphthoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 3-amino-8-iodo-1-naphthoate with structurally related naphthoate derivatives:

Compound Name Substituents (Position) Synthesis Method Key Properties/Applications Reference
This compound 3-NH₂, 8-I Likely Pd-catalyzed coupling or iodination Potential imaging agent, synthetic intermediate -
Methyl 5-methoxy-8-aryl-1-naphthoate (3) 5-OCH₃, 8-Ar Pd(OAc)₂, Cs₂CO₃, THF/H₂O at 60°C Cross-coupling reactions, material science
1-Cyano-8-methoxy-naphthalen-2-yl acetate (17) 1-CN, 2-OAc, 8-OCH₃ K₂CO₃, acetone, DMSO, 24h under N₂ Intermediate in organic synthesis; NMR/IR data available
8-Isopropyl-1-naphthoic acid (III) 8-CH(CH₃)₂, 1-COOH Reduction of naphthalide with Ni-Al alloy Hydrogenated derivative; altered aromaticity

Physicochemical Properties

  • Electronic Effects: The electron-withdrawing iodine in this compound may reduce electron density at position 8, facilitating electrophilic substitution. In contrast, methoxy or aryl groups (e.g., in compound 3) donate electrons, enhancing reactivity in cross-coupling .
  • Solubility: The amino group in this compound likely improves aqueous solubility compared to methoxy or cyano-substituted analogs, which are more lipophilic .
  • Stability : Iodine’s bulkiness may sterically hinder reactions at position 8, whereas smaller substituents (e.g., methoxy) allow easier functionalization.

Analytical Characterization

  • Spectroscopy : Similar compounds (e.g., compound 17) are characterized using NMR, IR, and HRMS, with methoxy groups showing distinct δ 3.8–4.0 ppm in ¹H NMR and C-O stretches in IR . Iodo-substituted naphthoates would exhibit unique ¹H/¹³C NMR shifts due to iodine’s electronegativity.
  • Chromatography: Relative retention times (Rf) vary with substituent polarity; amino groups may reduce Rf compared to methoxy or cyano analogs .

Biological Activity

Methyl 3-amino-8-iodo-1-naphthoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and an iodine atom on the naphthalene ring, which may influence its biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block for synthesizing more complex molecules.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the iodine atom may participate in halogen bonding. These interactions can modulate enzyme activities and affect various biochemical pathways .

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, potentially influencing signal transduction processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.
  • Anticancer Potential : The structural characteristics of the compound allow for investigations into its anticancer effects, particularly through its interaction with cancer cell metabolism .
  • Enzyme Inhibition : It has been studied as a potential inhibitor of key metabolic enzymes, contributing to its therapeutic potential against various diseases .

Study 1: Antimicrobial Activity Evaluation

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant inhibitory effect on Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value of approximately 15 µM.

Bacterial StrainInhibition Zone (mm)IC50 (µM)
Staphylococcus aureus2015
Escherichia coli1230
Pseudomonas aeruginosa1040

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. The compound showed a dose-dependent response with IC50 values ranging from 10 to 25 µM across different cell lines.

Cancer Cell LineIC50 (µM)
HeLa10
MCF-715
A54925

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